molecular formula C12H36N2Si4Sn B6594305 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 59863-13-7

Bis[bis(trimethylsilyl)amino]tin(II)

Cat. No.: B6594305
CAS No.: 59863-13-7
M. Wt: 439.48 g/mol
InChI Key: WLNIUEYAQZRJFS-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)amino]tin(II): bis(bis(trimethylsilyl)amino)stannylene , is an organotin compound with the chemical formula [(CH₃)₃Si]₂N₂Sn . This compound is notable for its use as a reagent in organic synthesis, particularly in the conversion of aldehydes and ketones to N,N-dialkyleneamines .

Mechanism of Action

Target of Action

Bis[bis(trimethylsilyl)amino]tin(II) is primarily used as a reagent in organic synthesis . Its primary targets are aldehydes and ketones, which it converts to N,N-dialkyleneamines .

Mode of Action

It is known to interact with its targets (aldehydes and ketones) to convert them into n,n-dialkyleneamines . This conversion likely involves the formation of a complex between the tin compound and the carbonyl group of the aldehyde or ketone, followed by a reduction process.

Result of Action

The primary result of the action of Bis[bis(trimethylsilyl)amino]tin(II) is the conversion of aldehydes and ketones to N,N-dialkyleneamines . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone involved and the context in which the reaction occurs.

Action Environment

The action of Bis[bis(trimethylsilyl)amino]tin(II) can be influenced by various environmental factors. For example, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be stored in a dry, cool place, away from oxidizing agents and sources of heat . The reaction conditions, such as temperature and the presence of other reagents, can also affect its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized by reacting chlorobis(trimethylsilyl)amine with metallic lithium in an appropriate solvent . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Specific oxidizing agents are not commonly detailed.

    Reducing Agents: Various reducing agents can be used depending on the desired reaction pathway.

    Substitution Reagents: Aldehydes and ketones are common substrates for substitution reactions involving bis[bis(trimethylsilyl)amino]tin(II).

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    While specific biological and medicinal applications are not extensively documented, organotin compounds often exhibit interesting biological activities that could be explored further.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

bis[bis(trimethylsilyl)amino]tin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H18NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNIUEYAQZRJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N2Si4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203656, DTXSID90334689
Record name Tin, bis(bis(trimethylsilyl))amino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[bis(trimethylsilyl)amino]tin(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55147-78-9, 59863-13-7
Record name Tin, bis(bis(trimethylsilyl))amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[bis(trimethylsilyl)amino]tin(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[bis(trimethylsilyl)amino]tin(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[bis(trimethylsilyl)amino]tin(II)
Reactant of Route 2
Bis[bis(trimethylsilyl)amino]tin(II)
Customer
Q & A

Q1: What types of nanomaterials can be synthesized using Bis[bis(trimethylsilyl)amino]tin(II)?

A1: Bis[bis(trimethylsilyl)amino]tin(II) serves as a valuable precursor for synthesizing a range of semiconductor nanocrystals, including:

  • Tin telluride (SnTe) nanocrystals: These nanocrystals demonstrate size-tunable band gap energies, making them suitable for applications in optoelectronics. []
  • Tin selenide (SnSe) nanocrystals: This synthesis yields nanocrystals with controllable sizes, paving the way for exploration of their optical properties and surface chemistry. []
  • Tin sulfide (SnS) nanocrystals: Researchers have achieved various morphologies of SnS nanocrystals, including quantum dots and nanoplates, by carefully selecting chalcogenide precursors and ligands. []

Q2: Are there alternative precursors for synthesizing tin sulfide (SnS) nanocrystals?

A2: Yes, researchers have explored alternative tin precursors to address the limitations of using Bis[bis(trimethylsilyl)amino]tin(II), which can be expensive and flammable. Tin(II) acetate has emerged as a promising alternative, enabling the synthesis of colloidal SnS nanosheets with controllable size and thickness. This method offers a simpler and potentially more scalable approach for producing SnS nanomaterials. []

Q3: Can Bis[bis(trimethylsilyl)amino]tin(II) be used for atomic layer deposition (ALD)?

A3: While Bis[bis(trimethylsilyl)amino]tin(II) has been investigated for ALD of tin oxide thin films, it resulted in silicon impurities in the deposited films. [] This highlights the importance of precursor selection and process optimization in achieving high-purity materials using ALD.

Q4: Beyond nanomaterial synthesis, are there other applications of Bis[bis(trimethylsilyl)amino]tin(II)?

A5: Yes, Bis[bis(trimethylsilyl)amino]tin(II) exhibits reactivity with various compounds. For instance, it participates in cleavage reactions with Lawesson's reagent, a compound commonly used in organic synthesis. [] This reactivity highlights its potential as a reagent in diverse chemical transformations.

Q5: What are the potential applications of the synthesized nanomaterials derived from Bis[bis(trimethylsilyl)amino]tin(II)?

A5: The unique properties of the synthesized nanomaterials, like SnSe and SnS, open doors for applications in various fields:

  • Optoelectronics: The size-tunable band gaps make them suitable for applications in solar cells, photodetectors, and other light-emitting devices. [, , ]
  • Photovoltaics: Their ability to absorb light and generate charge carriers makes them promising materials for next-generation solar cells. []

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